N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core linked to a piperidine ring and substituted with a 3-chlorophenyl and 4-methoxyphenyl group. Its design integrates key pharmacophores known for modulating biological targets, such as nitric oxide synthase (iNOS) and G protein-coupled receptors (GPCRs). The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the 4-methoxyphenyl group contributes to lipophilicity and membrane permeability . The compound’s synthesis typically involves coupling reactions between activated acetamide intermediates and oxadiazole-containing piperidine precursors under mild acidic conditions, as described in analogous protocols .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-7-5-15(6-8-19)21-25-22(30-26-21)16-9-11-27(12-10-16)14-20(28)24-18-4-2-3-17(23)13-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHZFCTQDBVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the phenylprop-2-enoyl group: This can be achieved through the reaction of cinnamic acid with appropriate reagents to form the (2E)-3-phenylprop-2-enoyl moiety.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Coupling with the phenoxy group: The final step involves coupling the piperidin-1-ylcarbonyl phenoxy group with the previously formed intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent, given its structural similarity to other known anticancer compounds.
Biological Studies: It can be used in studies involving protein-ligand interactions, enzyme inhibition, and receptor binding assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
- N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Replaces the 3-chlorophenyl group with a 4-chlorophenyl moiety and introduces a dimethylpyridinone ring.
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ():
Piperidine and Acetamide Linkers
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a pyridinyl-triazole system and ethyl substituent on the piperidine-like ring.
Pharmacological Activity Comparison
- Thiazolidine Derivatives (): Exhibit moderate iNOS inhibition (IC50 25.2–45.6 µM) but lack the oxadiazole-piperidine framework, limiting their structural rigidity compared to the target compound .
- 5PAM523 (): A potent mGlu5 antagonist with a similar oxadiazole-piperidine scaffold but fluorophenyl substituents, demonstrating the impact of halogen positioning on target selectivity .
Molecular and Crystallographic Insights
- Dihedral Angle Variations : Crystallographic data for dichlorophenyl acetamides () reveal dihedral angles between aromatic rings (44.5–77.5°), suggesting conformational flexibility that may influence binding pocket compatibility .
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing chloro substituents in analogues (), which may alter π-π stacking interactions .
Biological Activity
N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C20H23ClN4O3
- Molecular Weight : 394.87 g/mol
Structural Features
The compound features a piperidine ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-methoxyphenyl groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluating the cytotoxic effects of oxadiazole derivatives showed that certain compounds exhibited IC50 values as low as 0.48 µM against MCF-7 breast cancer cells. This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer activity .
The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. Specifically, flow cytometry analyses indicate that the compounds can trigger apoptosis through caspase activation pathways .
Neuropharmacological Activity
This compound may also influence neurotransmitter systems. Piperidine derivatives are known to modulate various receptors in the central nervous system (CNS), including the mGlu5 receptor, which is implicated in mood regulation and anxiety .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets for treating neurodegenerative diseases and managing gastric disorders respectively .
Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Neuropharmacological | mGlu5 receptor | - | Positive allosteric modulation |
| Enzyme Inhibition | AChE | - | Inhibition |
Structure Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| 3-Chlorophenyl | Increased potency |
| 4-Methoxyphenyl | Enhanced selectivity |
| Oxadiazole moiety | Critical for anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
